molecular formula C21H22ClN5O2S B3403326 2-(4-(2-Chlorophenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine CAS No. 1112411-22-9

2-(4-(2-Chlorophenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine

Cat. No. B3403326
CAS RN: 1112411-22-9
M. Wt: 444.0
InChI Key: VEYBJMVIVKAULP-UHFFFAOYSA-N
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Description

The compound “2-(4-(2-Chlorophenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s worth noting that piperazine derivatives, which this compound is a part of, have a wide range of biological and pharmaceutical activity .


Synthesis Analysis

The synthesis of piperazine derivatives, like the compound , has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A series of similar compounds was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, analysis of its physical and chemical properties, and investigation into its potential biological and pharmaceutical activities. Given the wide range of activities observed in piperazine derivatives, this compound could have potential applications in various fields .

properties

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]-5-(4-methylphenyl)sulfonylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2S/c1-15-6-8-16(9-7-15)30(28,29)19-14-24-21(25-20(19)23)27-12-10-26(11-13-27)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYBJMVIVKAULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Chlorophenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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